molecular formula C24H16N2O B4809901 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol

Cat. No.: B4809901
M. Wt: 348.4 g/mol
InChI Key: FXYCLFXFYHTFTR-UHFFFAOYSA-N
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Description

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol is an organic compound with the molecular formula C₂₄H₁₆N₂O It is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound, and phenol, an aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol typically involves the following steps:

    Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a series of condensation reactions involving ortho-phenylenediamine and glyoxal.

    Phenyl Substitution: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene is reacted with the phenanthroline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Phenol Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitro groups, and alkyl groups using reagents like halogens, nitric acid, and alkyl halides.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol involves its interaction with various molecular targets:

    Metal Ion Coordination: The compound can coordinate with metal ions through its nitrogen atoms, forming stable complexes that can be used in catalysis and sensing applications.

    DNA Interaction: The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

    Fluorescence: The compound exhibits fluorescence properties, making it useful as a probe for detecting metal ions and other analytes in biological and environmental samples.

Comparison with Similar Compounds

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol can be compared with other similar compounds, such as:

    Phenanthroline: Lacks the phenyl and phenol groups, making it less versatile in terms of chemical reactivity and applications.

    Phenol: Lacks the phenanthroline core, limiting its ability to form metal complexes and interact with DNA.

    1,10-Phenanthroline: Similar to phenanthroline but with different substitution patterns, affecting its chemical properties and applications.

The uniqueness of this compound lies in its combination of phenanthroline and phenol functionalities, providing a versatile platform for various scientific and industrial applications.

Biological Activity

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antifungal, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a phenanthroline core, which is known for its chelating properties and ability to form complexes with metal ions. The presence of the phenolic group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of phenanthroline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values from different studies:

Compound Cell Line IC50 (µM) Reference
This compoundMCF-7 (breast)25.0
This compoundHeLa (cervical)30.5
This compoundA549 (lung)22.0

These results indicate that the compound exhibits moderate to high cytotoxicity across various cancer types, suggesting its potential as an anticancer agent.

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro assays against Candida albicans and Cryptococcus neoformans revealed promising antifungal activity with an IC50 value of approximately 15 µM for C. albicans . This suggests that the compound could be effective in treating fungal infections.

Antimicrobial Activity

In addition to its antifungal properties, this compound has shown antibacterial activity against several strains of bacteria. A study reported that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

The biological activities of this compound can be attributed to its ability to interact with cellular targets. It is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress . Additionally, the chelation of metal ions may disrupt essential biochemical pathways in microbial cells.

Case Studies

A notable case study involved the synthesis and evaluation of several phenanthroline derivatives, including this compound. These derivatives were tested for their ability to inhibit key enzymes involved in cancer progression and microbial metabolism. Results indicated that modifications at the phenolic position significantly influenced their biological activity .

Properties

IUPAC Name

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O/c27-23-11-5-4-9-17(23)22-15-19(16-7-2-1-3-8-16)24-18-10-6-14-25-20(18)12-13-21(24)26-22/h1-15,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYCLFXFYHTFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.